2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC10149969
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4S |
|---|---|
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C12H12N2O4S/c1-18-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) |
| Standard InChI Key | FGZVZXHVLOQRLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
Introduction
Chemical Structure and Nomenclature
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide belongs to the thiazolidinedione class, a family of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and two ketone groups at positions 2 and 4 . The methoxyphenylacetamide moiety is attached to the 5-position of the thiazolidinedione core via a methylene bridge. The molecular formula is , with a molecular weight of 296.3 g/mol. The 4-methoxy substitution on the phenyl ring enhances electronic stability and bioavailability, critical for interacting with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor implicated in glucose homeostasis .
Synthetic Methodology
Reaction Scheme and Conditions
The synthesis follows a multi-step protocol (Figure 1):
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Formation of 2-(4-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A nucleophilic substitution reaction between 4-hydroxybenzaldehyde and chloroacetyl chloride yields 2-(4-formylphenoxy)acetyl chloride, which is subsequently coupled with 4-methoxyaniline in the presence of triethylamine .
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Claisen-Schmidt Condensation: The aldehyde intermediate reacts with 2,4-thiazolidinedione in glacial acetic acid under sodium acetate catalysis. The reaction proceeds via keto-enol tautomerism, forming the α,β-unsaturated ketone linkage .
Table 1: Synthetic Yields and Physical Properties of Selected Thiazolidinedione Derivatives
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| d6* | 78 | 210–212 | |
| d3 | 65 | 198–200 | |
| *Compound d6 corresponds to the 4-methoxyphenyl derivative . |
Spectral Characterization
Infrared Spectroscopy (IR)
The IR spectrum (KBr) shows key absorptions:
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3490 cm: N-H stretching (amide and thiazolidinedione).
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1683 cm: C=O stretching (thiazolidinedione ketones).
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δ 3.7 ppm (s, 3H): Methoxy group protons.
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δ 4.8 ppm (s, 2H): Methylene bridge (-OCH-).
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δ 6.8–7.8 ppm (m, 8H): Aromatic protons.
Mass Spectrometry
The molecular ion peak at m/z 369.64 () aligns with the theoretical molecular weight .
Pharmacological Activity
In Vivo Hypoglycemic Effects
In streptozotocin-induced diabetic rats, the compound reduced blood glucose levels by 42% at 50 mg/kg after 6 hours, comparable to rosiglitazone (45% reduction) . Mechanistically, it activates PPAR-γ, enhancing insulin sensitivity in adipose tissue and skeletal muscle.
Table 2: Comparative Hypoglycemic Activity of Thiazolidinedione Derivatives
| Compound | Glucose Reduction (%) | ED (mg/kg) |
|---|---|---|
| d6 | 42 | 35 |
| Rosiglitazone | 45 | 30 |
| Pioglitazone | 38 | 40 |
Structure-Activity Relationship (SAR)
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